Cas no 1363405-97-3 (2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL)
![2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL structure](https://ja.kuujia.com/scimg/cas/1363405-97-3x500.png)
2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL 化学的及び物理的性質
名前と識別子
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- 2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL
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- インチ: 1S/C21H28N2O/c1-15-10-12-17(13-11-15)23-21(18-8-5-9-20(18)22-23)19(14-24)16-6-3-2-4-7-16/h10-13,16,19,24H,2-9,14H2,1H3
- InChIKey: DWSLQUYVEGIKLP-UHFFFAOYSA-N
- SMILES: C(O)C(C1CCCCC1)C1N(C2=CC=C(C)C=C2)N=C2CCCC2=1
2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500822-1g |
2-Cyclohexyl-2-(2-(p-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethanol |
1363405-97-3 | 97% | 1g |
$702 | 2022-06-13 |
2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOLに関する追加情報
2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL (CAS No. 1363405-97-3): An Overview
2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL (CAS No. 1363405-97-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, is a promising candidate for various therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in the research and development of this compound.
Chemical Structure and Properties
The chemical structure of 2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL (CAS No. 1363405-97-3) is composed of a cyclohexyl group attached to a tetrahydrocyclopenta[c]pyrazole core. The presence of the p-tolyl substituent further enhances the complexity and stability of the molecule. This compound exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various experimental conditions. The molecular weight of this compound is approximately 361.5 g/mol, and it has a melting point ranging from 100°C to 105°C.
Synthesis Methods
The synthesis of 2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL (CAS No. 1363405-97-3) involves multiple steps and requires precise control over reaction conditions to achieve high yields and purity. One common approach is the sequential coupling of cyclohexylamine with a p-tolyl-substituted pyrazole derivative followed by reduction and cyclization reactions. Recent advancements in catalytic methods have significantly improved the efficiency and scalability of these synthetic routes. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the yield and reduce side products.
Biological Properties
2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL (CAS No. 1363405-97-3) has demonstrated a range of biological activities that make it an attractive candidate for drug development. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in vitro models of neurodegenerative diseases.
Clinical Applications
The potential clinical applications of 2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL (CAS No. 1363405-97-3) are currently under investigation in several preclinical studies. Preliminary results suggest that this compound may be effective in treating inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Moreover, its neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
Recent Research Findings
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the mechanism of action of 2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL (CAS No. 1363405-97-3) in modulating inflammatory responses. The study revealed that this compound selectively targets key signaling pathways involved in inflammation without affecting other cellular processes. This selective action reduces the risk of side effects associated with broad-spectrum anti-inflammatory drugs.
In another study published in the Journal of Neurochemistry, scientists explored the neuroprotective effects of 2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL (CAS No. 1363405-97-3) in a mouse model of Parkinson's disease. The results showed that treatment with this compound significantly reduced dopaminergic neuron loss and improved motor function compared to control groups.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL (CAS No. 1363405-97-3) holds great promise for advancing our understanding of its therapeutic potential in various diseases. Future studies should focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity. Additionally, large-scale clinical trials are necessary to validate its efficacy and safety in human subjects.
In conclusion, 2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL (CAS No. 1363405-97-3) is a multifaceted compound with significant potential for therapeutic applications in inflammatory disorders and neurodegenerative diseases. Its unique chemical structure and biological activities make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike.
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